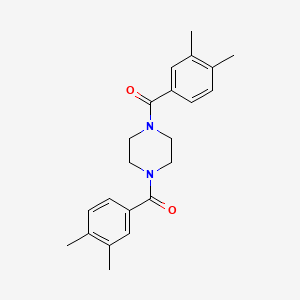

1,4-bis(3,4-dimethylbenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-15-5-7-19(13-17(15)3)21(25)23-9-11-24(12-10-23)22(26)20-8-6-16(2)18(4)14-20/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJWQSZDGHMHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(3,4-dimethylbenzoyl)piperazine typically involves the acylation of piperazine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+23,4-dimethylbenzoyl chloride→this compound+2HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-dimethylbenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the benzoyl groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(3,4-dimethylbenzoyl)piperazine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the piperazine ring, which is known to enhance biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(3,4-dimethylbenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The benzoyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- However, aromatic acyl groups could improve stability and lipophilicity, aiding drug delivery .

- Biological Activity: Substituents directly influence pharmacological outcomes. For example, dithiocarbamate derivatives () exhibit antitumor activity, while aminopropyl-quinolyl derivatives () target malaria parasites. The dimethylbenzoyl groups in the target compound may similarly modulate bioavailability or target binding.

2.3. Pharmacological Activities

- Antitumor Activity : Piperazine derivatives with dithiocarbamate groups (e.g., compound 4d in ) show 90% inhibition of HL-60 leukemia cells at 10 μM. The dimethylbenzoyl analog may exhibit similar efficacy due to enhanced membrane permeability .

- Antimalarial Activity: Bis(3-aminopropyl)piperazine derivatives () achieve selectivity indices (CC50/IC50) surpassing chloroquine, attributed to their ability to disrupt parasite heme detoxification. The hydrophobic dimethylbenzoyl groups might alter vacuolar accumulation, a key mechanism in antimalarial drugs .

- Antimicrobial Potential: Thiadiazole-functionalized piperazines () display broad-spectrum activity, suggesting that electron-withdrawing substituents (e.g., chloro, nitro) enhance efficacy. The dimethylbenzoyl groups, being electron-donating, may reduce antimicrobial potency .

2.4. Physical and Thermal Properties

- Molecular Weight : The target compound’s molecular weight (~428–530 g/mol) is comparable to NBMP (276.3 g/mol) and higher than thiadiazole derivatives (331.6 g/mol) .

- Thermal Stability: notes that selenogallate-piperazine hybrids with quinolyl groups exhibit higher thermal stability (TGA data). Aromatic acyl groups in the target compound may similarly enhance thermal resilience compared to aliphatic analogs .

Data Tables

Table 1: Comparative Pharmacological Activities

Biological Activity

1,4-bis(3,4-dimethylbenzoyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by two 3,4-dimethylbenzoyl groups attached to a piperazine ring. Its molecular formula is , and it has a molar mass of approximately 336.42 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Case Study 1 : A study on breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase-3 activation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 50 | High |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

- Case Study 2 : In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Studies indicate that:

- Bioavailability : The compound exhibits good oral bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism with potential interactions affecting its pharmacological effects.

Q & A

Q. How is 1,4-bis(3,4-dimethylbenzoyl)piperazine synthesized, and what analytical methods confirm its structural integrity?

Answer: The synthesis typically involves a two-step acylation of piperazine with 3,4-dimethylbenzoyl chloride under reflux in a polar aprotic solvent (e.g., dichloromethane or THF), using a base like triethylamine to neutralize HCl byproducts . Post-synthesis, characterization employs:

- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and symmetry of the piperazine core .

- X-ray crystallography to resolve the 3D structure, particularly for confirming torsional angles and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

- Mass spectrometry to validate molecular weight and purity .

Q. What structural features of this compound influence its biological activity?

Answer: Key structural determinants include:

- Substituent electronic effects : Electron-withdrawing groups (EWGs) like methyl groups on the benzoyl rings enhance stability and binding affinity to hydrophobic enzyme pockets .

- Spatial orientation : The 3,4-dimethyl substitution on the benzoyl moieties creates steric hindrance, potentially favoring interactions with planar biological targets (e.g., DNA or enzyme active sites) .

- Piperazine flexibility : The central piperazine ring’s conformational adaptability may facilitate binding to diverse receptors .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

Answer:

- Enzyme inhibition assays : Test against targets like dipeptidyl peptidase-IV (DPP-IV) or kinases using fluorogenic substrates .

- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .

- DNA interaction studies : UV-Vis spectroscopy or ethidium bromide displacement assays to assess intercalation or groove-binding activity .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with DNA or enzymes?

Answer:

- Conformational sampling : Use software like Spartan06 to generate low-energy conformers via semiempirical methods (e.g., AM1) .

- Docking workflow :

- Key interactions : Analyze π-alkyl, hydrogen bonding, and van der Waals interactions (e.g., ΔG ≈ -7.5 kcal/mol suggests strong binding ).

Q. What crystallographic strategies resolve structural ambiguities in piperazine derivatives?

Answer:

- High-resolution X-ray diffraction : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve methyl group orientations and torsional strain .

- Twinned data refinement : Use SHELXL for handling pseudo-merohedral twinning, common in symmetric piperazine derivatives .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H···O interactions) to explain packing motifs .

Q. How do contradictory SAR trends in piperazine derivatives inform optimization of this compound?

Answer: Contradictions arise from:

- Substituent positioning : Para-substituted benzoyl groups enhance activity in DPP-IV inhibition, while meta substitutions reduce potency .

- Electronic vs. steric effects : EWGs improve enzyme binding but may reduce solubility, necessitating balancing logP values via substituent tuning .

Methodological resolution : - Systematic substituent scanning : Synthesize analogs with halogens, methoxy, or trifluoromethyl groups at varying positions .

- Free-energy perturbation (FEP) simulations : Quantify substituent contributions to binding affinity .

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

Answer:

- Solid-state NMR : Distinguish polymorphs by analyzing ¹³C chemical shifts and cross-polarization dynamics .

- Raman spectroscopy : Identify lattice vibrations unique to specific crystal forms (e.g., differences in C=O stretching frequencies) .

- DSC/TGA : Detect thermal transitions (melting points, decomposition) to correlate stability with polymorphic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.